molecular formula C7H4ClN3O2 B1427297 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1245645-97-9

4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1427297
M. Wt: 197.58 g/mol
InChI Key: WOFUUJSVPQZPIH-UHFFFAOYSA-N
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Description

4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4ClN3O2 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3. For instance, compound 4h exhibited potent FGFR inhibitory activity . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction . The electronic structure of the title compound has been calculated by density functional theory (DFT) at the BLYP level .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a related compound was reported to be a yellow solid with a melting point of 287–288 °C .

Scientific Research Applications

Application in Cancer Research

  • Scientific Field : Cancer Research .
  • Summary of the Application : This compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
  • Methods of Application : The compound was used as a base structure to create a series of 1H-pyrrolo[2,3-b]pyridine derivatives. These derivatives were then tested for their inhibitory activity against FGFR1, 2, and 3 .
  • Results or Outcomes : Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25 and 712 nM for FGFR1–4, respectively. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Application in Diabetes Research

  • Scientific Field : Diabetes Research .
  • Summary of the Application : Pyrrolo[2,3-d]pyrimidine-based analogues, which include “4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine”, were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme, a potential treatment for diabetes .
  • Methods of Application : The compound was used in the synthesis of novel pyrrolo[2,3-d]pyrimidine-based analogues. These analogues were then tested for their inhibitory activity against the α-amylase enzyme .
  • Results or Outcomes : In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range .

Application in Hepatocellular Carcinoma Research

  • Scientific Field : Hepatocellular Carcinoma Research .
  • Summary of the Application : This compound has been used in the development of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells .
  • Methods of Application : The compound was used as a base structure to create a series of 1H-pyrrolo[2,3-b]pyridine derivatives. These derivatives were then tested for their inhibitory activity against FGFR4 .
  • Results or Outcomes : The research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

Application in Apoptosis Research

  • Scientific Field : Apoptosis Research .
  • Summary of the Application : Pyrrolo[2,3-d]pyrimidine derivatives, which include “4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine”, were designed, synthesized, and evaluated for their ability to induce apoptosis in cancer cells .
  • Methods of Application : The compound was used in the synthesis of novel pyrrolo[2,3-d]pyrimidine-based analogues. These analogues were then tested for their ability to induce apoptosis in cancer cells .
  • Results or Outcomes : Compounds 14a and 14b caused cell cycle arrest at the G1/S phase in MCF7. Compounds 16b and 18b induced the apoptotic death of MCF7 cells .

Application in Cdc7 Kinase Inhibitors Research

  • Scientific Field : Cdc7 Kinase Inhibitors Research .
  • Summary of the Application : This compound is a reagent used in the synthesis of Cdc7 kinase inhibitors used as a novel cancer therapy .
  • Methods of Application : The compound was used in the synthesis of Cdc7 kinase inhibitors .
  • Results or Outcomes : The synthesized Cdc7 kinase inhibitors have been used as a novel cancer therapy .

Application in 4-Anilinoquinazolines Research

  • Scientific Field : 4-Anilinoquinazolines Research .
  • Summary of the Application : This compound is an intermediate in the synthesis of 4-anilinoquinazolines as potential anticancer agents .
  • Methods of Application : The compound was used in the synthesis of 4-anilinoquinazolines .
  • Results or Outcomes : The synthesized 4-anilinoquinazolines have shown potential as anticancer agents .

Safety And Hazards

The safety data sheet for a similar compound, 5-Chloro-1H-pyrrolo[3,2-b]pyridine, indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-6-4-1-2-9-7(4)10-3-5(6)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFUUJSVPQZPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729393
Record name 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine

CAS RN

1245645-97-9
Record name 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-ethynyl-5-nitropyridin-2-amine (0.16 g, 0.81 mmol) in DMF (3 mL) was added chloro(1,5-cyclooctadiene)rhodium (I) dimer (0.02 g, 0.04 mmol) and tris(4-fluorophenyl)phosphine (0.128 g, 0.405 mmol). The reaction mixture was degassed by bubbling argon for 15 min. The reaction mixture was heated at about 80° C. for about 45 min. The solvent was removed under reduced pressure and the residue was suspended in ether (10 mL). The precipitate was collected by filtration and dried to give 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (0.132 g, 83%, contains approximately 6% mol of DMF and approximately 3% mol of tris(4-fluorophenyl)phosphine) as a brown solid: LC/MS (Table 1, Method a) Rt=2.05 min; MS m/z 198 (M+H)+.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.128 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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